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Compound of Interest

Compound Name: Perfluorotriethylamine

Cat. No.: B110023 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the quantum chemical calculations and

experimental characterization of perfluorotriethylamine (PFEA), a fully fluorinated tertiary

amine with the chemical formula N(C₂F₅)₃. The document summarizes key structural

parameters, outlines experimental methodologies for its characterization, and presents

computational workflows. Due to its chemical inertness, high thermal stability, and unique

electronic properties, PFEA and other perfluorinated compounds are of significant interest in

various scientific and industrial fields, including as potential components in drug delivery

systems and as inert fluids.

Core Data Presentation
Molecular Structure and Properties
Quantum chemical calculations and experimental methods are crucial for determining the

precise three-dimensional structure and understanding the physicochemical properties of

perfluorotriethylamine. While specific quantum chemical calculation results for PFEA are not

readily available in the reviewed literature, experimental data from a gas-phase electron

diffraction study provide accurate geometric parameters.

Table 1: Experimental Molecular Geometry of Perfluorotriethylamine
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Parameter Value

Bond Lengths (Å)

C-F 1.34 ± 0.02

C-N 1.43 ± 0.03

C-C 1.54 (assumed)

Bond Angles (°)

∠ FCF 109.5 (assumed)

∠ CNC 116 ± 3

∠ NCC 110 (assumed)

Data sourced from the gas-phase electron diffraction study by Livingston and Vaughan.

Experimental Protocols
Gas-Phase Electron Diffraction (GED)
Gas-phase electron diffraction is a powerful technique for determining the molecular structure

of volatile compounds. The experimental setup and procedure for analyzing

perfluorotriethylamine are outlined below.

Methodology:

Sample Introduction: A gaseous sample of perfluorotriethylamine is introduced into a high-

vacuum chamber through a nozzle, creating a molecular beam.

Electron Beam Interaction: A high-energy beam of electrons is directed perpendicular to the

molecular beam. The electrons are scattered by the electrostatic potential of the molecules.

Diffraction Pattern Recording: The scattered electrons form a diffraction pattern of concentric

rings on a detector, which is typically a photographic plate or a CCD camera. The intensity of

the scattered electrons is recorded as a function of the scattering angle.
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Data Analysis: The one-dimensional intensity curve is converted into a radial distribution

function, which provides information about the internuclear distances within the molecule. By

fitting a molecular model to the experimental data, precise bond lengths and bond angles

can be determined.[1][2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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